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Compound of Interest

Compound Name: 2-Butanethiol

Cat. No.: B122982

1. Introduction

2-Butanethiol (CAS 513-53-1), also known as sec-butyl mercaptan, is a volatile organosulfur
compound recognized for its potent and distinctive aroma.[1][2] As a thiol, it possesses a
sulthydryl (-SH) group attached to a butane chain, which is responsible for its characteristic
powerful odor.[3][4] This compound is a colorless liquid with a very low odor detection
threshold, making it a significant contributor to the aroma profile of various substances even at
trace concentrations.[2][4] In the flavor and fragrance industry, 2-butanethiol is utilized to
impart specific sulfurous notes that are essential for creating authentic and complex flavor
profiles, particularly for savory, meat, and certain roasted products.[1][5] Its aroma is often
described as resembling skunk, rotten cabbage, or garlic at high concentrations, but when
highly diluted, it provides desirable savory, meaty, and onion-like notes.[3][6]

These application notes provide researchers, scientists, and drug development professionals
with a comprehensive overview of 2-butanethiol's properties, its applications in flavor and
fragrance chemistry, and detailed protocols for its analysis and sensory evaluation.

2. Physicochemical and Organoleptic Properties

A summary of the key chemical, physical, and sensory properties of 2-butanethiol is presented
in Table 1. Understanding these properties is crucial for its effective handling, storage, and
application in formulations.

Table 1: Physicochemical and Organoleptic Properties of 2-Butanethiol
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Property Value
IUPAC Name Butane-2-thiol
sec-Butyl mercaptan, 2-Butylthiol, 1-Methyl-1-
Synonyms )
propanethiol[7]
CAS Number 513-53-1[2]
Molecular Formula CaH10S[2]

Molecular Weight

90.19 g/mol [2]

Appearance

Colorless liquid[3]

Odor Description

High Conc.: Obnoxious, skunk-like, rotten
cabbage.[1][3] Low Conc.: Sulfurous, meaty,

onion, savory, roasted.[6]

Odor Threshold (in air)

0.00003 ppm[3]

Boiling Point 82-88 °C[8]
Flash Point -23 °C[8]

- Slightly soluble in water (1.32 g/L at 20 °C); very
Solubility

soluble in alcohol and ether.[3][9]

3. Applications in Flavor and Fragrance

2-Butanethiol is a key component in the creation of a variety of flavors due to its potent

sulfurous and meaty character. Its primary applications include:

e Savory Flavors: It is used in trace amounts to build authentic meat flavors, such as roasted

beef, chicken, and pork. It enhances the overall savory sensation in soups, sauces, and

snack foods.[5]

o Seafood Flavors: It can contribute to the characteristic profile of certain cooked seafood

flavors.[5]

e Vegetable Flavors: It is used to create or enhance the flavor of cooked onion, garlic, and

leek.
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» Beverages: It has been identified as a volatile component in beer, where it can contribute to
the overall aroma profile.[10]

In the fragrance industry, its use is less common due to its potent and potentially unpleasant
odor. However, in highly specialized applications, it might be used at extreme dilutions to add a
unique, impactful note to certain fragrance compositions.

4. Quantitative Data: Recommended Usage Levels

The following table provides typical addition levels for 2-butanethiol in various food and
beverage categories. It is critical to note that these are parts-per-million (ppm) levels and
exceeding them can quickly lead to undesirable, off-putting flavors.

Table 2: Average and Maximum Usage Levels of 2-Butanethiol in Food Products
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Average Usage (mgl/kg or Maximum Usage (mg/kg or
Food Category

ppm) ppm)
Dairy products 0.20 1.00
Fats and oils 0.10 0.50
Edible ices 0.20 1.00
Processed fruit 0.20 1.00
Confectionery 0.20 1.00
Bakery wares 0.20 1.00
Meat and meat products 0.10 0.20
Fish and fish products 0.10 0.20
Soups, sauces, salads 0.10 0.50
Non-alcoholic beverages 0.10 0.30
Alcoholic beverages 0.20 1.00
Ready-to-eat savories 0.40 2.00
Composite foods 0.10 0.50

(Data sourced from The Good

Scents Company.[10])

Experimental Protocols

The analysis of 2-butanethiol is challenging due to its high volatility, reactivity, and typically low
concentration in food matrices.[11] The following protocols provide detailed methodologies for
its extraction, identification, and sensory characterization.

Protocol 1: Analysis of 2-Butanethiol in a Food Matrix by HS-SPME-GC-MS

This protocol describes the extraction of volatile sulfur compounds, including 2-butanethiol,
from a food sample using Headspace Solid-Phase Microextraction (HS-SPME) followed by
analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
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Objective: To identify and quantify 2-butanethiol in a complex food matrix.
Materials:

e Food sample (e.g., cheese, cooked meat)

e 20 mL headspace vials with PTFE/silicone septa

e SPME fiber assembly: 50/30 um Divinylbenzene/Carboxen/Polydimethylsiloxane
(DVB/CAR/PDMS) is recommended for broad-range volatile sulfur compounds.[12]

e Sodium chloride (NaCl)
o EDTA (Ethylenediaminetetraacetic acid)[12]

 Internal standard (e.g., deuterated 2-butanethiol or a related thiol not present in the sample)

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
Procedure:
e Sample Preparation:

o Homogenize solid food samples. For cryogenic grinding, mix the sample with dry ice to
prevent the loss of volatile compounds.[13]

o Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
o Add a known concentration of the internal standard.

o Add 1 g of NaCl to increase the ionic strength of the aqueous phase, which enhances the
release of volatile compounds into the headspace.[12]

o Add 0.1 g of EDTA to chelate metal ions that can catalyze the oxidation of thiols.[14]
o Immediately seal the vial with the cap and septum.

e HS-SPME Extraction:
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o Place the vial in the autosampler tray of the GC-MS system.
o Equilibrate the sample at 40°C for 15 minutes with agitation.

o Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.[12] These
conditions should be optimized depending on the specific matrix and analytes.

e GC-MS Analysis:
o Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Column: A low-to-mid polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 pm film
thickness) or a wax column (e.g., DB-Wax) is suitable.[14]

o Oven Temperature Program:
» Initial temperature: 35°C, hold for 5 minutes.
= Ramp 1: Increase to 150°C at a rate of 5°C/min.
» Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.

o Mass Spectrometer:

lonization Mode: Electron Impact (El) at 70 eV.

Mass Range: Scan from m/z 35 to 350.

Source Temperature: 230°C.

Transfer Line Temperature: 250°C.
o Data Analysis:

o ldentify 2-butanethiol by comparing its mass spectrum and retention time with that of an
authentic standard. The NIST library can also be used for tentative identification.[2]
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o Quantify the concentration of 2-butanethiol using the internal standard method based on
the peak area of a characteristic ion.

Protocol 2: Characterization of Odor-Active Compounds by Gas Chromatography-Olfactometry
(GC-0)

GC-O is a powerful technique that uses the human nose as a sensitive detector to identify
which volatile compounds in a sample are responsible for its aroma.[15]

Objective: To determine the sensory impact and odor characteristics of 2-butanethiol and
other volatile compounds separated by GC.

Materials:
e GC system equipped with a column effluent splitter.
» Olfactory Detection Port (ODP) with a humidified air stream to prevent nasal dehydration.[9]

o Mass Spectrometer or Flame lonization Detector (FID) connected to the other outlet of the
splitter.

e Trained sensory panelists (at least 3-5).

o Sample extract prepared as in Protocol 1.
Procedure:

e GC-O System Setup:

o The GC column effluent is split (typically 1:1) between the instrumental detector (MS or
FID) and the ODP.[16]

o The transfer line to the ODP should be heated to prevent condensation of compounds.[9]
o A stream of humidified, odor-free air is mixed with the effluent at the ODP.

e Sensory Evaluation (Aroma Extract Dilution Analysis - AEDA):
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o Prepare a series of stepwise dilutions of the sample extract (e.g., 1:2, 1:4, 1:8, etc.).
o Inject the most concentrated extract into the GC-O system.

o Atrained panelist sniffs the effluent from the ODP and records the retention time, duration,
and a descriptor for each odor detected.

o Repeat the analysis with progressively more dilute extracts until no odors are detected.

o The highest dilution at which an odorant is detected is its Flavor Dilution (FD) factor. This
provides a semi-quantitative measure of the odor potency of each compound.[11]

o Data Analysis:

o An aromagram is constructed by plotting the FD factor versus the retention index for each
odor-active compound.

o The compounds corresponding to the detected odors are identified by their retention times
and mass spectra from the parallel MS analysis.

o This allows for the direct correlation of a specific chemical compound (e.g., 2-butanethiol)
with its perceived odor quality and potency in the sample.

Protocol 3: Sensory Panel Evaluation of 2-Butanethiol

This protocol outlines a method for conducting a sensory panel to evaluate the flavor profile of
a product containing 2-butanethiol.

Objective: To quantitatively describe the sensory attributes of a food or beverage product
containing 2-butanethiol.

Materials:
o Test samples containing known, safe concentrations of 2-butanethiol.

e Control sample (without added 2-butanethiol).
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» Trained sensory panel (8-12 panelists screened for their ability to perceive sulfur
compounds).

e Sensory evaluation booths with controlled lighting and ventilation.[17]

e Unstructured line scales (e.g., 0-10) anchored with terms like "not perceptible" and "very
strong".[17]

o Odor-free water and unsalted crackers for palate cleansing.
Procedure:
o Panelist Training:

o Familiarize panelists with relevant aroma standards, including a very dilute, food-safe
solution of 2-butanethiol.

o Develop a consensus vocabulary to describe the key attributes (e.g., "sulfurous,” "meaty,"

"cooked onion," "savory," "skunky/cabbage").

o Conduct training sessions to ensure panelists can reliably identify and scale the intensity
of these attributes.[18]

o Sample Preparation and Presentation:
o Prepare samples at a consistent temperature.
o Present samples to panelists in coded, identical containers to avoid bias.
o The order of sample presentation should be randomized for each panelist.
o Evaluation:
o Panelists evaluate the aroma of each sample first, then the flavor.

o They rate the intensity of each predefined attribute on the provided scale.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.mdpi.com/2076-3417/11/24/11977
https://www.mdpi.com/2076-3417/11/24/11977
https://www.benchchem.com/product/b122982?utm_src=pdf-body
https://www.researchgate.net/figure/A-schematic-diagram-of-olfactory-signal-transduction-Olfactory-signal-transduction_fig2_233787858
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Panelists must rinse their mouths with water and wait for a specified time (e.g., 2 minutes)
between samples to minimize sensory fatigue.

o Data Analysis:
o Collect the intensity ratings from all panelists.

o Analyze the data using statistical methods (e.g., ANOVA) to determine if there are
significant differences in sensory attributes between the control and test samples.

o The results can be visualized using spider web plots or bar charts to compare the sensory
profiles.

Visualizations
Experimental Workflow for Thiol Analysis

The following diagram illustrates a typical workflow for the analysis of 2-butanethiol in a food
matrix, from sample preparation to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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